N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-propan-2-ylpiperidine-4-carboxamide
Description
N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-propan-2-ylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a brominated methoxypyridine moiety attached to a piperidine ring, which is further substituted with a propan-2-yl group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Properties
IUPAC Name |
N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-propan-2-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrN3O2/c1-11(2)20-6-4-12(5-7-20)15(21)18-9-13-8-14(17)10-19-16(13)22-3/h8,10-12H,4-7,9H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEXRQSWXWFDBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)C(=O)NCC2=C(N=CC(=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-propan-2-ylpiperidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-methoxypyridin-3-amine and 1-propan-2-ylpiperidine-4-carboxylic acid.
Coupling Reaction: The key step involves the coupling of 5-bromo-2-methoxypyridin-3-amine with 1-propan-2-ylpiperidine-4-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-propan-2-ylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methoxy group can be oxidized to form a hydroxyl group, or reduced to form a methyl group.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) in aqueous medium.
Major Products
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of methyl derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-propan-2-ylpiperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-propan-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine moiety may facilitate binding to these targets, while the piperidine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-bromo-2-methylpyridin-3-yl)methyl]-1-propan-2-ylpiperidine-4-carboxamide
- N-[(5-chloro-2-methoxypyridin-3-yl)methyl]-1-propan-2-ylpiperidine-4-carboxamide
- N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-propan-2-ylpiperidine-4-carboxylate
Uniqueness
N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-propan-2-ylpiperidine-4-carboxamide is unique due to the presence of both a brominated pyridine and a piperidine carboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
